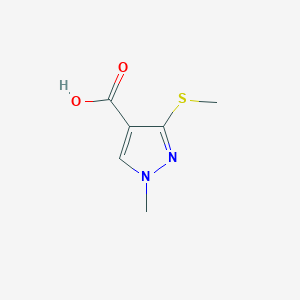
2,4-Dibromo-5-chloroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dibromo-5-chloroaniline is an organic compound with the molecular formula C6H3Br2ClNH2 It is a derivative of benzenamine, where the benzene ring is substituted with two bromine atoms at the 2 and 4 positions and a chlorine atom at the 5 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-5-chloroaniline typically involves the bromination and chlorination of benzenamine. One common method is the stepwise halogenation of benzenamine, where the bromine and chlorine atoms are introduced sequentially under controlled conditions. For example, the nitration of benzenamine followed by reduction to an amine and subsequent bromination can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of bromine and chlorine reagents in the presence of catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the halogenation steps.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dibromo-5-chloroaniline can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other functional groups.
Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form more complex aromatic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as hydroxide ions or alkoxide ions are used.
Oxidizing Agents: Agents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Catalysts: Palladium catalysts are often used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzenamines, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
2,4-Dibromo-5-chloroaniline has several applications in scientific research:
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Mecanismo De Acción
The mechanism of action of 2,4-Dibromo-5-chloroaniline involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dibromoaniline: Similar in structure but lacks the chlorine atom at the 5 position.
2,4-Dichloroaniline: Contains chlorine atoms instead of bromine atoms at the 2 and 4 positions.
2,4,6-Tribromoaniline: Contains an additional bromine atom at the 6 position.
Uniqueness
2,4-Dibromo-5-chloroaniline is unique due to the specific arrangement of bromine and chlorine atoms on the benzene ring. This unique substitution pattern imparts distinct chemical properties, making it suitable for specific applications that other similar compounds may not be able to achieve .
Propiedades
IUPAC Name |
2,4-dibromo-5-chloroaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2ClN/c7-3-1-4(8)6(10)2-5(3)9/h1-2H,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BACVPJHHNIIIQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Br)Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(cyanomethyl)-N,5-dimethyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxamide](/img/structure/B2725599.png)

![(E)-2-cyano-3-(4-ethoxy-3-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2725603.png)




![4-{4-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]piperidin-1-yl}-6-(4-ethylphenoxy)pyrimidine](/img/structure/B2725610.png)
![7-Methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-2,7-diazaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B2725612.png)
![1-[6-(Trifluoromethyl)pyridazin-3-yl]ethanone](/img/structure/B2725614.png)

![3-[(2-Thienylmethyl)amino]-1-propanol hydrochloride](/img/new.no-structure.jpg)
![2-(((3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl)methyl)thio)-5-nitrobenzo[d]oxazole](/img/structure/B2725621.png)
![4-bromo-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]thiophene-2-carboxamide](/img/structure/B2725622.png)
